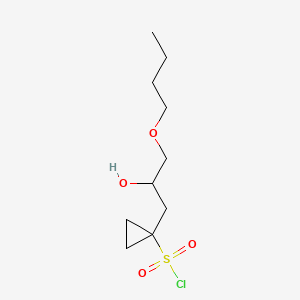
1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride is an organic compound characterized by a cyclopropane ring attached to a sulfonyl chloride group and a butoxy-hydroxypropyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of cyclopropane-1-sulfonyl chloride with 3-butoxy-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The hydroxyl group in the butoxy-hydroxypropyl side chain can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfonyl chloride group, to form sulfinyl or sulfenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: Ketones or aldehydes.
Reduction Reactions: Sulfinyl or sulfenyl derivatives.
科学研究应用
1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through sulfonylation reactions, which can help in studying biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals, such as surfactants or polymers, due to its unique structural features.
作用机制
The mechanism of action of 1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride largely depends on the specific application and the target molecule. In general, the sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines or thiols, in target molecules. This reactivity allows the compound to modify the structure and function of the target molecule, which can be exploited in various chemical and biological applications.
相似化合物的比较
Similar Compounds
1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various derivatives and in modifying biomolecules for research purposes.
属性
分子式 |
C10H19ClO4S |
|---|---|
分子量 |
270.77 g/mol |
IUPAC 名称 |
1-(3-butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-2-3-6-15-8-9(12)7-10(4-5-10)16(11,13)14/h9,12H,2-8H2,1H3 |
InChI 键 |
LSGZUBKYZLQCEC-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCC(CC1(CC1)S(=O)(=O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)
![3,7-Dichlorobenzo[d]isothiazole](/img/structure/B13638218.png)
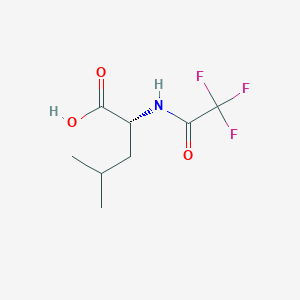

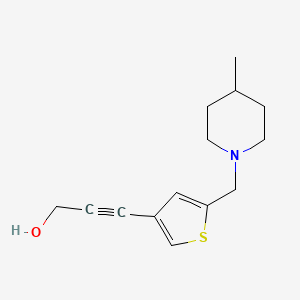

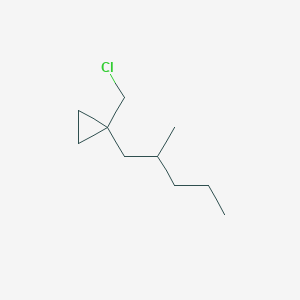

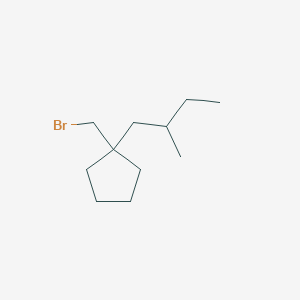

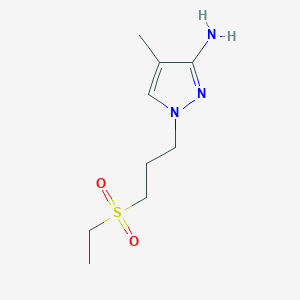
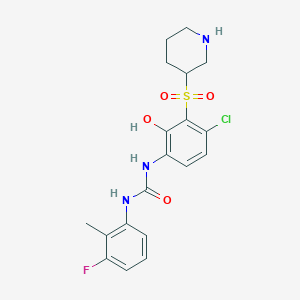
![Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride](/img/structure/B13638272.png)
